molecular formula C36H38K2N2O11S3 B1263099 NIR-2 dye

NIR-2 dye

Cat. No. B1263099
M. Wt: 849.1 g/mol
InChI Key: AUQMGYLQQPSCNH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

NIR-2 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-2(2-).

Scientific Research Applications

Bioimaging Applications

  • Deep Tissue Imaging : NIR-2 dyes enable deep photon penetration in tissue, minimizing photo-damage and reducing background auto-fluorescence. This property is crucial for detailed in vivo biological processes investigation (Guo et al., 2014).
  • Cancer Imaging and Surgery : NIR-2 dyes are effective for early diagnosis of cancer and facilitate highly sensitive tumor surgery. They offer superior contrast and real-time imaging capabilities, crucial for detecting and excising tumors (Zhu et al., 2019).
  • Clinical Translation Potential : The repurposing of NIR cyanine dyes demonstrates potential for NIR-2 imaging in clinical applications. These dyes exhibit bright emission in NIR-2 region and have qualities like high quantum yield and rapid excretion, making them suitable for clinical theranostic applications (Zhu et al., 2018).

Diagnostic and Therapeutic Applications

  • Photothermal and Photodynamic Therapies : NIR dyes are being explored for tumor-specific imaging and therapies. They are effective in photothermal therapy due to their ability to generate heat when exposed to specific wavelengths, targeting cancer cells (Yuan et al., 2013).
  • Nanoparticle-Enhanced Imaging : The development of nanoparticles doped with NIR dyes has opened new avenues for ultra-deep in vivo two-photon microscopy. This method improves the resolution and penetration depth for biological imaging, especially in dense tissues (Alifu et al., 2017).

Molecular and Chemical Research

  • Molecular Engineering for Imaging : Squaraine dyes with NIR-II emission have been developed through molecular engineering. These dyes, due to their enhanced NIR-II imaging performance, are promising for applications in angiography and tumor imaging (Yao et al., 2020).
  • Development of Fluorescent Probes : The synthesis of novel NIR dyes with specific chemical properties has led to the development of more effective fluorescent probes for bioimaging. These probes are crucial for tracking and visualizing biological processes in living organisms (Chen et al., 2017).

properties

Product Name

NIR-2 dye

Molecular Formula

C36H38K2N2O11S3

Molecular Weight

849.1 g/mol

IUPAC Name

dipotassium;(2Z)-2-[(2E,4E)-5-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C36H40N2O11S3.2K/c1-6-37-29-17-15-25-26(21-24(51(44,45)46)22-30(25)52(47,48)49)33(29)36(4,5)32(37)13-9-7-8-12-31-35(2,3)27-20-23(34(39)40)14-16-28(27)38(31)18-10-11-19-50(41,42)43;;/h7-9,12-17,20-22H,6,10-11,18-19H2,1-5H3,(H3-,39,40,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2

InChI Key

AUQMGYLQQPSCNH-UHFFFAOYSA-L

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+]

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)C(=O)O)CCCCS(=O)(=O)[O-])(C)C.[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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